4-(4-Bromophenyl)-2-methylnicotinonitrile
Overview
Description
4-(4-Bromophenyl)-2-methylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It features a bromophenyl group attached to the fourth position of a 2-methylnicotinonitrile core
Biochemical Analysis
Biochemical Properties
4-(4-Bromophenyl)-2-methylnicotinonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase can inhibit the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent effects on neurotransmission.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can modulate the expression of genes involved in oxidative stress responses and apoptosis . Additionally, it has been observed to affect the activity of key signaling molecules such as protein kinases, which play crucial roles in cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules. For instance, this compound can bind to the active site of acetylcholinesterase, inhibiting its activity and leading to increased levels of acetylcholine . Furthermore, this compound can modulate the activity of transcription factors, thereby influencing gene expression and cellular responses.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound exhibits stability and maintains its biochemical activity under various conditions. It is susceptible to degradation under extreme pH and temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound has been observed to enhance cognitive function and memory retention . At higher doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been identified, indicating that there is a specific dosage range within which this compound exerts its beneficial effects without causing adverse reactions.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism and biotransformation . The compound can influence metabolic flux and alter the levels of various metabolites, thereby affecting overall cellular metabolism. Additionally, this compound can modulate the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and accumulate in specific tissues . The distribution of this compound is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and cellular uptake mechanisms.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It has been observed to localize predominantly in the mitochondria, where it can influence mitochondrial function and energy production . The compound’s localization is directed by targeting signals and post-translational modifications that facilitate its transport to specific subcellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2-methylnicotinonitrile typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The specific steps are as follows:
Preparation of 4-bromophenylboronic acid: This is achieved by reacting 4-bromophenyl magnesium bromide with trimethyl borate.
Coupling Reaction: The 4-bromophenylboronic acid is then coupled with 2-methylnicotinonitrile using a palladium catalyst under basic conditions to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-2-methylnicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4-(4-Bromophenyl)-2-methylnicotinonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-2-methylnicotinonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity through halogen bonding or hydrophobic interactions, while the nicotinonitrile core can participate in hydrogen bonding or π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Another bromophenyl derivative with different functional groups.
4-(4-Bromophenyl)thiazol-2-amine: A compound with a thiazole ring instead of a nicotinonitrile core.
4-Bromophenylsulfonylbenzoyl-L-valine: A compound with a sulfonyl group and an amino acid residue.
Uniqueness
4-(4-Bromophenyl)-2-methylnicotinonitrile is unique due to its specific combination of a bromophenyl group and a nicotinonitrile core. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-(4-bromophenyl)-2-methylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c1-9-13(8-15)12(6-7-16-9)10-2-4-11(14)5-3-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZDAZIQGARTNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1C#N)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679757 | |
Record name | 4-(4-Bromophenyl)-2-methylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881423-31-0 | |
Record name | 4-(4-Bromophenyl)-2-methylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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